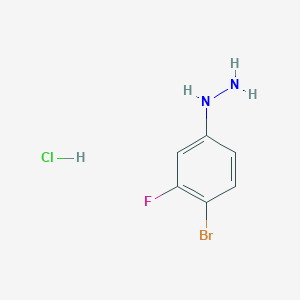
1-(5-Chloro-1,3-benzothiazol-2-yl)éthan-1-ol
Vue d'ensemble
Description
1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C9H8ClNOS and a molecular weight of 213.68 g/mol . This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom and an ethan-1-ol group. It is commonly used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors and na/h exchanger .
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it might interact with its targets and induce changes in their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including the biosynthesis of prostaglandins .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory effects .
Analyse Biochimique
Cellular Effects
The effects of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, it may affect cell signaling by interacting with receptors or signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the overall biochemical and cellular effects observed with 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective use of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and potential side effects, making it essential to study its transport and distribution in detail .
Subcellular Localization
1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
Méthodes De Préparation
The synthesis of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol typically involves the reaction of 5-chloro-2-aminobenzothiazole with an appropriate aldehyde or ketone under specific reaction conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings.
Analyse Des Réactions Chimiques
1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-Chlorobenzothiazole: This compound lacks the ethan-1-ol group and has different chemical properties and applications.
1,3-Benzothiazol-2-yl derivatives: These compounds may have different substituents on the benzothiazole ring, leading to variations in their chemical reactivity and biological activity.
The uniqueness of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(5-chloro-1,3-benzothiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMKHCAPOXMULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(S1)C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


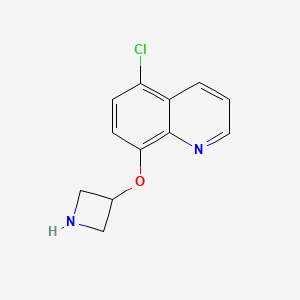
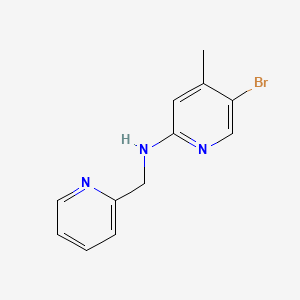
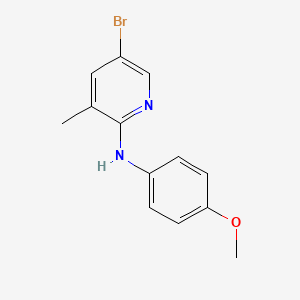

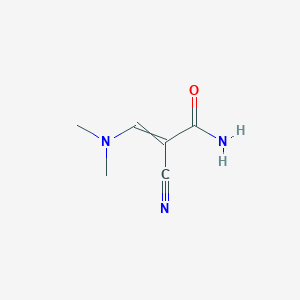
![3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1525358.png)
![2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1525359.png)
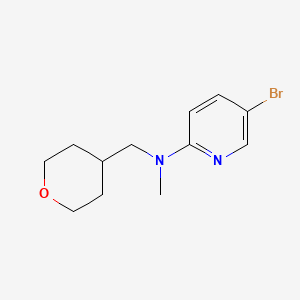
![7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525362.png)
![3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525363.png)
![3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525364.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525365.png)
![6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525367.png)
